molecular formula C10H12ClNO B174646 3-Chloro-N-isopropylbenzamide CAS No. 17271-15-7

3-Chloro-N-isopropylbenzamide

Cat. No.: B174646
CAS No.: 17271-15-7
M. Wt: 197.66 g/mol
InChI Key: KEBUUNRWYGFFML-UHFFFAOYSA-N
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Description

3-Chloro-N-isopropylbenzamide (CAS 17271-15-7) is a valuable chemical intermediate in organic and medicinal chemistry research. This compound, with the molecular formula C 10 H 12 ClNO and a molecular weight of 197.66 g/mol, serves as a versatile building block for the synthesis of more complex molecules . Its structure, featuring both a chloro substituent and an isopropylamide group, makes it a useful precursor in the development of novel hypervalent iodine reagents, such as benziodazolones . These reagents, synthesized from benzamides like this compound, have proven to be highly effective in facilitating direct esterification and amidation reactions, which are fundamental transformations in synthetic chemistry . Researchers utilize this compound in the development of new synthetic methodologies. It is a key starting material for the creation of benziodazolone derivatives that act as efficient coupling reagents, enabling the formation of esters and amides from alcohols and amines, respectively, under optimized conditions . As a solid, it should be stored tightly sealed in a cool, dry, and well-ventilated place. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-7(2)12-10(13)8-4-3-5-9(11)6-8/h3-7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBUUNRWYGFFML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 3 Chloro N Isopropylbenzamide

Classical Amidation Routes for Benzamide (B126) Formation

Traditional methods for forming the amide linkage in 3-Chloro-N-isopropylbenzamide typically involve the reaction of an activated carboxylic acid derivative with isopropylamine (B41738) or the direct coupling of 3-chlorobenzoic acid with isopropylamine using a coupling agent.

Amidation of 3-Chlorobenzoic Acid Derivatives with Isopropylamine

A common and straightforward method for the synthesis of this compound is the reaction of an activated form of 3-chlorobenzoic acid with isopropylamine. The most frequently used activated derivative is 3-chlorobenzoyl chloride. This acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with isopropylamine. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct formed during the reaction.

The general reaction is as follows:

3-Chlorobenzoyl chloride + Isopropylamine → this compound + HCl

This method is widely applicable and often provides high yields of the desired amide. The choice of solvent can vary, with dichloromethane and tetrahydrofuran being common options.

Another approach involves the in-situ activation of 3-chlorobenzoic acid, for example, by using thionyl chloride (SOCl₂) to form the acid chloride, which then reacts with isopropylamine without isolation of the intermediate.

Reactant 1Reactant 2Reagents/ConditionsProduct
3-Chlorobenzoyl chlorideIsopropylamineBase (e.g., Triethylamine), Solvent (e.g., Dichloromethane)This compound
3-Chlorobenzoic acidIsopropylamineThionyl chloride (for in-situ activation), followed by amine additionThis compound

Application of Coupling Reagents in this compound Synthesis

Coupling reagents are extensively used to facilitate the direct formation of amide bonds from carboxylic acids and amines by activating the carboxylic acid in situ. These reagents are particularly useful when milder reaction conditions are required. Several classes of coupling reagents can be employed for the synthesis of this compound from 3-chlorobenzoic acid and isopropylamine.

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are common carbodiimide-based coupling reagents. peptide.com In this method, the carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide. A common side reaction is the formation of an N-acylurea byproduct, which can sometimes be difficult to remove. To suppress this side reaction and improve reaction rates, additives like 1-hydroxybenzotriazole (HOBt) are often used. peptide.com

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient for amide bond formation. peptide.com They react with the carboxylic acid to form an activated ester, which then readily reacts with the amine. These reagents are known for their high coupling efficiency and low rates of racemization in peptide synthesis. peptide.com

Uronium/Aminium Salts: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a widely used uronium salt-based coupling reagent. peptide.com It is known for its high reactivity and is often employed in challenging amide couplings. mychemblog.com HATU activates the carboxylic acid by forming an active ester with 1-hydroxy-7-azabenzotriazole (HOAt). mychemblog.com

The general scheme for coupling reagent-mediated amidation is:

3-Chlorobenzoic acid + Isopropylamine + Coupling Reagent → this compound + Byproducts

Coupling Reagent ClassExample ReagentGeneral Features
CarbodiimidesDCC, DICCost-effective, potential for N-acylurea byproduct formation. peptide.com
Phosphonium SaltsBOP, PyBOPHigh efficiency, less hazardous byproducts compared to some older reagents. peptide.com
Uronium/Aminium SaltsHATU, HBTUHigh reactivity, often used for difficult couplings. peptide.commychemblog.com

Amine Addition to Benziodazolone Derivatives for Benzamide Synthesis

A newer approach to benzamide synthesis involves the use of hypervalent iodine reagents, specifically benziodazolone derivatives. In a reported method, 3-chlorobenzoyloxy-substituted benziodazolone derivatives can be prepared in one step from the corresponding benzamides. These benziodazolones can then react smoothly with amines, in the presence of triphenylphosphine (PPh₃) and pyridine, to produce the corresponding amides of 3-chlorobenzoic acid in moderate to high yields. acs.org

This method offers an alternative activation strategy for the carboxylic acid moiety. The reaction with primary amines has been shown to be efficient, likely due to the high nucleophilicity of the amines. acs.org

Advanced Synthetic Strategies for this compound and Analogues

In addition to classical methods, several advanced synthetic strategies have been developed for the formation of amide bonds, which can be applied to the synthesis of this compound and its analogues. These methods often focus on improving efficiency, reducing waste, and avoiding harsh reagents.

Catalyst-Free Direct Amidation Approaches

Direct amidation of carboxylic acids with amines without the use of coupling reagents or catalysts is a highly atom-economical approach. However, this transformation is often challenging due to the formation of a stable and unreactive ammonium carboxylate salt. To overcome this, thermal methods that involve heating the salt to high temperatures to drive off water and form the amide bond can be employed. The removal of water is crucial to shift the equilibrium towards the product. mdpi.com

Another catalyst-free approach involves the direct amidation of esters. While this often requires a catalyst, some solvent-free, high-temperature methods have been explored. For instance, heating an ester with an amine at elevated temperatures can lead to amide formation, although this is more common for simpler, unhindered substrates.

Mechanochemical Synthesis of N-Isopropylbenzamide Derivatives

Mechanochemistry, which involves inducing reactions through mechanical force, such as ball milling, has emerged as a green and efficient alternative to traditional solvent-based synthesis. acs.org Several mechanochemical approaches to amide synthesis have been developed. These methods can involve the use of coupling reagents under solvent-free or low-solvent conditions. acs.org

For the synthesis of N-substituted amides, mechanochemical methods can be applied to the reaction of carboxylic acids and amines. The high energy input from milling can facilitate the reaction, often with reduced reaction times and improved yields compared to solution-phase methods. This approach is compatible with a range of functional groups and offers a more sustainable route to amide bond formation. acs.org

Regioselective Functionalization and Ortholithiation in Related Benzamides

Regioselective functionalization of benzamide derivatives is a powerful tool for the synthesis of polysubstituted aromatic compounds. One of the most significant strategies in this regard is directed ortho-lithiation. In this reaction, the amide group acts as a directed metalation group (DMG), guiding the deprotonation of the proximal ortho-position by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium. The resulting ortho-lithiated species can then be quenched with various electrophiles to introduce a wide range of substituents with high regioselectivity.

Snieckus and coworkers have extensively reported on the ortho-lithiation of various N,N-diethylbenzamides using sec-BuLi and TMEDA in THF, trapping the lithiated species with a range of electrophiles to obtain products in moderate to excellent yields thieme-connect.com. The efficiency of directed ortho-functionalization of tertiary benzamides can be dependent on the chain length researchgate.net. While tertiary benzamides are excellent directed metalation groups, they can be difficult to hydrolyze for further functionalization uwindsor.ca.

The choice of base can also control the regioselectivity of C-H bond functionalization. For instance, base-controlled transition-metal-catalyzed reactions can achieve divergent C-H bond functionalization by altering the reaction pathway through deprotonation of an intermediate rsc.org. Similarly, mixed lithium-magnesium amides have been used for the regioselective metalation of substituted 2-phenyl-2-oxazolines, where the metalation occurs exclusively at the ortho position to the 2-oxazoline group even in the presence of other directing groups like amides acs.org.

These methodologies, while demonstrated on related benzamides, provide a framework for the potential regioselective functionalization of the this compound scaffold, allowing for the introduction of substituents at the C2 or C6 positions.

Derivatization and Structural Modification of the this compound Scaffold

The this compound core structure presents multiple sites for derivatization, enabling the synthesis of a diverse library of analogues with potentially novel properties. Key modifications include the introduction of additional substituents on the benzene (B151609) ring, alterations to the N-isopropyl group, and transformation of the amide functionality.

Introduction of Additional Halogen Substituents (e.g., 3,5-Dichloro-N-isopropylbenzamide)

The introduction of a second halogen atom, such as chlorine, onto the benzene ring of this compound can significantly alter its physicochemical properties. The synthesis of 3,5-Dichloro-N-isopropylbenzamide can be achieved by starting with 3,5-dichlorobenzoic acid. This starting material can be synthesized from 3,5-diaminotoluene or anthranilic acid through various routes google.com. The 3,5-dichlorobenzoic acid is then converted to its corresponding acyl chloride, 3,5-dichlorobenzoyl chloride, which subsequently reacts with isopropylamine to yield the desired 3,5-Dichloro-N-isopropylbenzamide researchgate.netresearchgate.net.

Starting MaterialReagentsProduct
3,5-Dichlorobenzoic acid1. SOCl₂ or (COCl)₂ 2. Isopropylamine3,5-Dichloro-N-isopropylbenzamide
3,5-Dichlorobenzonitrile1. Hydrolysis (acidic or basic) 2. SOCl₂ or (COCl)₂ 3. Isopropylamine3,5-Dichloro-N-isopropylbenzamide

Substitution on the N-Isopropyl Moiety or Benzene Ring for Novel Analogues

Further diversification of the this compound scaffold can be achieved by modifying the N-isopropyl group or introducing a wider array of substituents onto the benzene ring.

Modification of the N-Alkyl Group:

A variety of N-substituted 3-chlorobenzamides can be synthesized by reacting 3-chlorobenzoyl chloride with different primary or secondary amines. This allows for the exploration of the steric and electronic effects of the N-substituent on the compound's properties. For example, reaction with aniline would yield 3-chloro-N-phenylbenzamide.

Substitution on the Benzene Ring:

The benzene ring of this compound can be further functionalized using various aromatic substitution reactions. For instance, nitration would likely introduce a nitro group at the 5-position, directed by the chloro and amide groups. Subsequent reduction of the nitro group would provide an amino substituent, which could then be further modified.

ReactionReagentsExpected Product
NitrationHNO₃, H₂SO₄3-Chloro-5-nitro-N-isopropylbenzamide
ReductionFe, HCl or H₂, Pd/C3-Amino-5-chloro-N-isopropylbenzamide
AcylationAcyl chloride, AlCl₃Acyl-substituted this compound

Preparation of Thiobenzamide (B147508) Analogues from N-isopropylbenzamide Precursors

The conversion of the amide functionality of N-isopropylbenzamide precursors to a thioamide can lead to compounds with distinct chemical and biological properties. A common method for this transformation is the use of Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). These reagents facilitate the thionation of the carbonyl group.

The synthesis of N-substituted thiobenzamides can also be achieved from N-aryl-N'-benzoylthioureas. Under microwave irradiation with iodine-alumina as a catalyst, these precursors can decompose to yield both N-substituted benzamides and thiobenzamides researchgate.net. The reaction of a 3-chlorobenzoyl chloride with potassium thiocyanate, followed by condensation with an amine, can also produce N-acylthiourea derivatives researchgate.net.

Starting MaterialReagentProduct
N-isopropylbenzamideLawesson's reagent or P₄S₁₀N-isopropylthiobenzamide
N-aryl-N'-(3-chlorobenzoyl)thioureaI₂-Al₂O₃, Microwave3-Chloro-N-arylthiobenzamide

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Influence of Substituents on Biological Potency

The biological activity of benzamide (B126) derivatives can be significantly altered by modifying the substituents on the aromatic ring and the amide nitrogen. The nature, position, and size of these groups play a pivotal role in the molecule's interaction with its biological target.

The presence, type, and location of halogen atoms on the benzamide scaffold are critical determinants of biological activity. researchgate.net Halogen bonding, an interaction involving a halogen atom, plays a significant role in crystal engineering and biochemistry. jst.go.jp The ability of bromine to form stronger halogen bonds compared to chlorine or fluorine can be advantageous for interactions within an active site. jst.go.jp

In studies on N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, altering the halogen substituent had a marked effect on potency. For instance, moving a bromine atom or replacing it with fluorine resulted in decreased potency. nih.gov Similarly, for a series of dihydroquinazolinone antimalarials, a 3-chloro substituent on an exocyclic aryl ring was found to be twice as potent as the 3-methyl analog, while 3-fluoro and 3-trifluoromethyl groups were less potent. nih.gov This suggests that the size and electronic properties of the substituent in that specific position are key for activity. nih.gov

Further research on benzamide anti-cancer toxins revealed that a chlorine substituent at one position slightly improved potency, whereas an ortho-fluorine analog was less active than the parent compound. acs.org At a different position on the same scaffold, bromine and chlorine substituents improved activity significantly. acs.org However, the effect of halogenation is not universally positive; in a study of novel benzamide derivatives as acetylcholinesterase inhibitors, adding a fluoro group to the phenyl ring decreased the inhibitory potency compared to the non-substituted parent compound. dergipark.org.tr These findings underscore that the impact of a halogen substituent is highly dependent on its position and the specific molecular target. nih.govacs.org

Table 1: Effect of Halogen Substitution on Biological Activity in Benzamide Analogs

Parent ScaffoldSubstituent ChangePositionObserved Effect on PotencySource
N-[2-(1H-tetrazol-5-yl)phenyl]benzamideBromine to Fluorine-Decreased nih.gov
Dihydroquinazolinone-3-carboxamideMethyl to Chloro3 (exocyclic ring)Increased (2-fold) nih.gov
Dihydroquinazolinone-3-carboxamideMethyl to Fluoro3 (exocyclic ring)Decreased nih.gov
Benzamide Anti-cancer ToxinParent to Ortho-FluorineDecreased (2-fold) acs.org
Benzamide Anti-cancer ToxinParent to ChlorineSlightly Increased acs.org
Benzamide Anti-cancer ToxinParent to Bromine/ChlorineIncreased (5 to 7-fold) acs.org
Benzamido-sulfaguanidineParent to FluoroparaDecreased (2.6-fold) dergipark.org.tr

The N-alkyl group of a benzamide is fundamental for molecular recognition, primarily through hydrophobic and van der Waals interactions within a receptor's binding pocket. bbau.ac.inacs.org The N-isopropyl group, in particular, offers a balance of steric bulk and lipophilicity that can be critical for achieving potent biological activity. The importance of such hydrophobic groups is highlighted in a study of a factor Xa inhibitor, where replacing an isopropyl group with a simple hydrogen atom reduced the binding affinity by several orders of magnitude. acs.org

SAR studies often involve modifying this group to probe the steric and electronic requirements of the binding site. For example, replacing an isopropyl group with cyclopropyl (B3062369) or ethoxyphenyl groups can be used to evaluate these effects on enzyme inhibition. In the development of inhibitors for the androgen receptor, hydrophobic groups were substituted as side chains, with the understanding that excessively large groups like isopentyl or benzyl (B1604629) could lead to steric clashes and inactivity. mdpi.com Conversely, in a different series of tris-benzamides, replacing larger isobutyl groups with smaller methyl groups did not cause a significant change in binding, suggesting that the smaller group could still form an effective hydrophobic surface. acs.org This demonstrates that the optimal size and nature of the N-alkyl substituent are highly specific to the target protein's topology.

Beyond the core halogen and N-isopropyl moieties, the addition of other functional groups can fine-tune a compound's activity. In the context of benzamide cocrystals, formation was only successful when electron-withdrawing functional groups were present on the co-former, which strengthened the intermolecular acid-amide interaction. researchgate.net

Table 2: Influence of Various Functional Groups on Benzamide Analog Activity

ScaffoldFunctional GroupPositionEffectSource
N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)benzamideMethoxylparaMost potent in series nih.gov
N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)benzamideTrifluoromethylparaLeast potent in series nih.gov
Bis-benzamideNitroN-terminusEssential for activity mdpi.com
Benzamide Anti-cancer ToxinMethyl/Methoxy (B1213986)meta~3-fold more potent than parent acs.org
Tris-benzamideHydroxyl deletionN-terminalExamined for H-bonding significance acs.org

Computational Approaches in SAR and SPR Studies

Computational chemistry provides powerful tools for elucidating the interactions between ligands and their targets and for understanding reaction mechanisms, thereby guiding the rational design of new molecules.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. This method is instrumental in understanding SAR by visualizing ligand-target interactions. For example, docking studies were performed on a series of substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives to evaluate their potential as monoamine oxidase-B (MAO-B) inhibitors. asiapharmaceutics.info The results showed that compounds with strong electron-withdrawing groups, such as nitro, chloro, and fluoro, exhibited higher binding affinities. asiapharmaceutics.info

In another study, docking was used to investigate the antiviral activity of compounds containing acyl groups, including a benzamide derivative, against HIV-1 protease. laurinpublishers.com The docking results for 4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide showed substantial binding affinity to the target. laurinpublishers.com Docking has also been applied to understand how benzamide derivatives inhibit histone deacetylase 2 (HDAC2) and to rationalize the activity of new antimalarials targeting the PfATP4 protein. researchgate.netnih.gov In the case of urease inhibitors, docking helped to evaluate the binding modes of N′-Benzylidene-4-tert-butylbenzohydrazide derivatives within the enzyme's active site. mdpi.com

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly useful for understanding reaction mechanisms at an atomic level. DFT has been applied to gain insight into the Rh(III)-catalyzed C–H activation and intermolecular annulation of benzamide derivatives. acs.org The study showed that these reactions proceed in three steps: C–H activation, carborhodation of an allene, and regeneration of the catalyst. acs.org

In another example, the reaction mechanism for the formation of N-(carbomylcarbamothioyl)benzamide was successfully computed using the B3LYP/6-31g(d) functional and basis set. researchgate.netnih.gov This computational study proposed that the reaction proceeds through two transition states, with the first being the rate-determining step. researchgate.netnih.gov DFT has also been employed to investigate the mechanisms of Rh-catalyzed C–H allylation of benzamides, providing a deeper understanding of the reaction pathways. scholarsportal.info

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of 3-Chloro-N-isopropylbenzamide by providing information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom within the molecule.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the amide proton, the isopropyl methine proton, and the isopropyl methyl protons are observed. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum due to the influence of the electron-withdrawing chlorine atom and amide group.

Published data for this compound in deuterated chloroform (B151607) (CDCl₃) shows the following characteristic chemical shifts (δ) in parts per million (ppm): a singlet at approximately 7.74 ppm, a doublet at 7.63 ppm (J = 7.7 Hz), a doublet at 7.46 ppm (J = 8.0 Hz), and a triplet at 7.37 ppm (J = 7.8 Hz), all corresponding to the protons on the benzene (B151609) ring. rsc.org Another study reports similar aromatic signals with a triplet at 7.73 ppm (J = 1.8 Hz), a multiplet from 7.69-7.59 ppm, a multiplet from 7.49-7.41 ppm, and a triplet at 7.35 ppm (J = 7.8 Hz). mdpi.comnsf.gov A broad singlet for the N-H proton of the amide group is observed around 5.90 ppm. rsc.org The isopropyl group gives rise to a multiplet for the single methine (CH) proton between 4.33 and 4.24 ppm and a doublet for the six equivalent methyl (CH₃) protons at approximately 1.28 ppm with a coupling constant (J) of 6.6 Hz. rsc.org

Interactive ¹H NMR Data Table for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
Aromatic CH7.74s rsc.org
Aromatic CH7.63d7.7 rsc.org
Aromatic CH7.46d8.0 rsc.org
Aromatic CH7.37t7.8 rsc.org
Amide NH5.90s rsc.org
Isopropyl CH4.33 - 4.24m rsc.org
Isopropyl CH₃1.28d6.6 rsc.org

¹³C NMR Spectroscopy:

While specific ¹³C NMR data for this compound is not as readily available in the provided search results, the expected spectrum would show distinct signals for each of the unique carbon atoms in the molecule. The carbonyl carbon of the amide would appear significantly downfield. The aromatic carbons would have chemical shifts in the typical aromatic region (around 120-140 ppm), with the carbon attached to the chlorine atom showing a characteristic shift. The isopropyl methine and methyl carbons would appear in the upfield region of the spectrum. For comparison, the related compound N-isopropylbenzamide exhibits signals at 166.7 ppm (C=O), 134.9, 131.2, 128.4, and 126.8 ppm for the aromatic carbons, and 41.8 ppm (CH) and 22.7 ppm (CH₃) for the isopropyl group. amazonaws.com

Mass Spectrometry (MS) for Molecular Formula Confirmation (HRMS, GC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a very precise mass measurement, which can be used to confirm the molecular formula.

For this compound (C₁₀H₁₂ClNO), HRMS would be used to confirm the exact mass. While specific HRMS data for this compound was not found in the search results, the technique is mentioned as a standard method for characterization in related syntheses. mdpi.comamazonaws.com For instance, the HRMS data for the related compound 3-iodo-N-isopropyl-2-naphthamide was reported as calculated for C₁₄H₁₅INO ([M + H])⁺: 340.0198, found: 340.0188, demonstrating the high accuracy of this technique. mdpi.comnsf.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is useful for identifying the compound in a mixture and providing its mass spectrum. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns that can help to confirm the structure. Mass spectra are typically recorded using electron ionization (EI) at 70 eV. amazonaws.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs at a characteristic frequency.

The IR spectrum of this compound is expected to show several key absorption bands:

N-H Stretch: A moderate to strong absorption band between 3550 and 3060 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide. uc.edu

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear between 3100 and 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl group occurs between 3000 and 2850 cm⁻¹. lumenlearning.comlibretexts.orglibretexts.org

C=O Stretch (Amide I band): A strong absorption band in the region of 1670-1640 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration in a secondary amide. uc.edu

N-H Bend (Amide II band): A medium to strong band between 1640 and 1550 cm⁻¹ is due to the N-H bending vibration. uc.edu

C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations give rise to one or more weak to medium bands in the 1600-1475 cm⁻¹ region. uc.edulumenlearning.comlibretexts.orglibretexts.org

C-Cl Stretch: The C-Cl stretching vibration is expected to show a strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹. uc.edu

While a specific full spectrum for this compound is not provided, the presence of these characteristic bands would confirm the presence of the key functional groups within the molecule.

Interactive IR Data Table for this compound Functional Groups

Functional GroupCharacteristic Absorption (cm⁻¹)IntensityReference
N-H Stretch (Amide)3550-3060Medium-Strong uc.edu
C-H Stretch (Aromatic)3100-3000Medium uc.edulumenlearning.comlibretexts.orglibretexts.org
C-H Stretch (Aliphatic)3000-2850Strong uc.edulumenlearning.comlibretexts.orglibretexts.org
C=O Stretch (Amide)1670-1640Strong uc.edu
N-H Bend (Amide)1640-1550Medium-Strong uc.edu
C=C Stretch (Aromatic)1600-1475Weak-Medium uc.edulumenlearning.comlibretexts.orglibretexts.org
C-Cl Stretch800-600Strong uc.edu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com By diffracting X-rays off a single crystal of this compound, it is possible to determine bond lengths, bond angles, and intermolecular interactions in the solid state. This technique offers unambiguous confirmation of the compound's stereochemistry and solid-state packing.

While a specific crystal structure for this compound was not found in the search results, the crystal structure of the related compound N-isopropylbenzamide has been reported. In that structure, the dihedral angle between the amide group and the phenyl ring is 30.0 (3)°. researchgate.net The molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming one-dimensional chains. researchgate.net It is likely that this compound would exhibit similar structural features, with the chlorine atom influencing the crystal packing. X-ray crystallography remains a key method for the definitive structural analysis of such compounds.

Patent Landscape and Intellectual Property Analysis in Benzamide Research

Review of Patented Synthesis Methods and Novel Derivatives

Patented literature discloses several methodologies for the synthesis of benzamide (B126) cores and their derivatives. A common approach involves the reaction of a substituted benzoic acid, often in an activated form like an acid halide, with an appropriate amine. For instance, a general method for preparing N-substituted 4-amino-3,5-dihalobenzamides involves reacting the corresponding 4-aminodihalobenzoyl halide with the desired alkylamine. googleapis.com

More specific and innovative synthetic routes are also detailed in patent filings. One patent describes a multi-step synthesis for complex derivatives like 1-isopropyl benzamide-3-(3,5-dichlorophenyl)hydantoin, starting from the reaction of chloroacetyl chloride and urea (B33335) to form a hydantoin (B18101) intermediate. google.com Another patented method for creating 2-amino-3,5-dichloro-N-methylbenzamide, a related structure, utilizes trichloroisocyanuric acid as a chlorinating agent in a one-pot synthesis, which is claimed to be efficient and high-yielding. patsnap.com

The research has led to the patenting of numerous novel derivatives of the N-isopropylbenzamide scaffold, where modifications are made to the phenyl ring and the N-alkyl group to modulate biological activity. These derivatives often feature complex heterocyclic systems or additional functional groups.

Table 1: Examples of Patented Novel N-isopropylbenzamide Derivatives

Derivative Name Key Structural Features Patent Reference
4-amino-3,5-dichloro-N-isopropylbenzamide Dichloro substitution on the phenyl ring; amino group at position 4. United States Patent Office googleapis.com
4-(6-Fluoro-1H-indol-3-yl)-N-isopropyl-benzamide Phenyl ring substituted with a fluoro-indole moiety. Patent 3269714 epo.org
(R)-N-ethyl-5-fluoro-N-isopropyl-2-((5-(2-(...)-2,6-diazaspiro[3.4]octan-6-yl)-1,2,4-triazin-6-yl)oxy)benzamide Complex spiro-heterocyclic and triazine substitutions; fluorine on the benzamide ring. CA3220099A1 google.com
2-Chloro-N-((2-hydroxy-4,6-dimethylpyridin-3-yl)methyl)-4-isopropyl benzamide Multiple substitutions including chloro, isopropyl, and a hydroxydimethylpyridinylmethyl group. US20150315148A1 google.com.af

Analysis of Patent Claims Related to Biological Applications of Benzamide Compounds

The patent literature reveals a broad spectrum of claimed biological activities for benzamide derivatives, underscoring their versatility as therapeutic agents. The claims often cover the use of these compounds for treating a variety of diseases, from central nervous system disorders to cancer and metabolic diseases.

For example, early patents for heterocyclic benzamide compounds claimed their utility as antiemetics and in the treatment of mental diseases, with newer, related structures showing hypotensive and analgesic activity. google.com Specifically, 4-amino-3,5-dichloro-N-isopropylbenzamide and its analogs have been patented for their muscle relaxation, tranquilization, and anti-emetic effects. googleapis.com

More recent patents claim applications in oncology and immunology. Derivatives have been developed as inhibitors of the mitochondrial electron transport chain's Complex III for potential use in cancer treatment. nih.gov Other complex N-isopropylbenzamide derivatives are claimed as menin/MLL protein-protein interaction inhibitors for treating leukemia and as TANK-binding kinase (TBK1) inhibitors. google.comepo.org Further patent claims extend to the treatment of diabetes through the activation of glucokinase (GLK) and the management of neuropathological conditions. google.com.nagoogle.mk The insecticidal properties of certain thiobenzamide (B147508) derivatives have also been patented, highlighting applications beyond human medicine. google.com

Table 2: Patented Biological Applications of Benzamide Derivatives

Patent Number Claimed Biological Application Compound Class
US3862139A Antihypertensive, analgesic, antiemetic Heterocyclic benzamide compounds google.com
WO2012070015 A1 Inhibition of mitochondrial Complex III (Anticancer) N-(hetero)cyclyl benzamides nih.gov
US11214573B2 JAK inhibitors (Antineoplastic, Dermatological) Azetidinyl phenyl carboxamide derivatives google.com
US7943607B2 Glucokinase (GLK) activators (Anti-diabetic) Heteroaryl benzamide derivatives google.mk
EP0755250A1 Treatment of Parkinson's disease Benzamide-containing compositions google.com
CN103109816B Insecticidal activity Thiobenzamide compounds google.com
United States Patent Office Muscle relaxation, tranquilization, anti-emetic 4-amino-3,5-dichloro-N-isopropylbenzamide googleapis.com
CA3220099A1 Menin/MLL inhibitor (Anticancer, Anti-diabetic) (R)-N-ethyl-5-fluoro-N-isopropyl...benzamide besylate salt google.com

Emerging Trends in Patent Filings for N-isopropylbenzamide Derivatives

An analysis of recent patent filings indicates several emerging trends in N-isopropylbenzamide research. A primary trend is the increasing structural complexity of the patented molecules. Researchers are moving beyond simple substitutions on the benzamide core to incorporate elaborate heterocyclic systems, spirocyclic moieties, and multiple chiral centers. google.com This allows for highly specific interactions with biological targets, leading to improved potency and selectivity.

Another significant trend is the focus on targeted therapies, particularly in oncology. Patents for N-isopropylbenzamide derivatives are increasingly linked to specific biological targets like Janus kinases (JAKs), TANK-binding kinase (TBK1), and protein-protein interactions such as menin/MLL. google.comepo.orggoogle.com This reflects a broader shift in pharmaceutical R&D towards precision medicine.

Furthermore, there is a diversification of therapeutic areas being explored. While CNS and anti-infective applications have historical precedent, newer patents are targeting metabolic disorders like diabetes and a range of cancers. google.comgoogle.mk The global demand for patents remains high, with healthcare, AI, and cleantech being key growth areas for filings, a trend that encompasses the development of novel therapeutic compounds like advanced benzamide derivatives. epo.org

Table 3: Emerging Trends in N-isopropylbenzamide Patents

Trend Description Example Patent(s)
Increased Structural Complexity Design of molecules with intricate heterocyclic and spirocyclic systems to achieve high target specificity. CA3220099A1, US11214573B2 google.comgoogle.com
Targeted Therapy Focus Development of inhibitors for specific enzymes (e.g., kinases) and protein-protein interactions involved in disease pathways. US11214573B2, EP 3 517 536 B1, Patent 3269714 epo.orgepo.orggoogle.com
Diversification of Therapeutic Areas Expansion from traditional CNS applications to oncology, immunology, and metabolic diseases. US7943607B2, CA3220099A1 google.comgoogle.mk

Future Research Directions and Open Questions

Underexplored Biological Targets for 3-Chloro-N-isopropylbenzamide

While the broader class of benzamides has been extensively studied for a variety of biological activities, including anticancer, anti-inflammatory, and antipsychotic effects, the specific targets of this compound are less defined. researchgate.netmdpi.com Research has demonstrated that benzamide (B126) derivatives can act as inhibitors for enzymes like tyrosinase, acetylcholinesterase (AChE), and monoamine oxidase B (MAO-B). mdpi.comresearchgate.netnih.gov However, several promising areas remain underexplored.

Agrochemical Applications: Patents reveal that certain halogenated benzamide and thiobenzamide (B147508) derivatives possess potent insecticidal and fungicidal properties. google.comgoogle.comgoogle.com This suggests a significant opportunity to investigate this compound and its isomers as lead compounds for developing new, highly active, and potentially greener agricultural pesticides.

Inflammasome Modulation: The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in numerous inflammatory and neurodegenerative diseases. nih.gov The development of small molecule inhibitors targeting this pathway is a major focus in modern pharmacology. nih.gov Given the structural diversity and biological activity of benzamides, exploring whether this compound or its derivatives can modulate the NLRP3 inflammasome presents a novel and exciting research frontier.

Table 1: Selected Biological Activities of Benzamide Derivatives

Biological Activity Specific Target/Application Reference
Anticancer Histone Deacetylase (HDAC) Inhibition, Topoisomerase I (Topo I) Inhibition researchgate.netacs.org
Neuroprotective Acetylcholinesterase (AChE), β-secretase (BACE1), Monoamine Oxidase B (MAO-B) Inhibition mdpi.comnih.gov
Antiviral General antiviral activity researchgate.net
Antioxidant Free radical scavenging researchgate.net
Skin Depigmentation Tyrosinase Inhibition researchgate.net

Development of Novel Synthetic Pathways for Enhanced Scalability and Sustainability

Traditional synthesis of benzamides often involves the reaction of an amine with an activated carboxylic acid derivative, such as an acyl chloride. mdpi.com While effective, these methods can generate significant waste. Modern synthetic chemistry offers several more sustainable and scalable alternatives that warrant investigation for the production of this compound.

Direct Amidation: Catalyst-free direct amidation of 3-chlorobenzoic acid with isopropylamine (B41738) using carbodiimides as activating agents offers a more direct route. rsc.org Another approach utilizes novel benziodazolone reagents, which can efficiently produce amides under mild conditions. mdpi.com

C-H Functionalization: Cobalt(III)-catalyzed C-H amidation has emerged as a powerful, atom-economical method for forming C-N bonds. shu.ac.uk Applying this technology to readily available precursors could provide a highly efficient and selective pathway to this compound, minimizing the need for pre-functionalized substrates. shu.ac.uk

Mechanochemistry: The use of ball milling, a form of mechanochemistry, enables solvent-free or liquid-assisted grinding (LAG) reactions. researchgate.netcardiff.ac.uk This technique has been successfully applied to amide synthesis and represents a significant step towards green chemistry by reducing or eliminating solvent use. researchgate.netcardiff.ac.uk

Catalytic Coupling Reactions: Advanced catalytic methods, such as the copper-catalyzed arylation of bromo-difluoro-acetamides or palladium-catalyzed reactions, provide modern and robust entries to aromatic amides. researchgate.netacs.orgmdpi.com

Table 2: Comparison of Synthetic Methods for Amide Formation

Method Key Reagents/Catalysts Advantages Reference
Conventional Amidation Acyl Chlorides, Amines Well-established, high-yielding mdpi.com
Benziodazolone-mediated Iodobenzamides, m-CPBA, PPh3 Mild conditions, efficient mdpi.com
Direct Amidation Carbodiimides (e.g., EDC) Catalyst-free potential rsc.org
Mechanochemical Synthesis Ball-milling Solvent-free, sustainable researchgate.netcardiff.ac.uk

Integration of Advanced Computational Methods for Predictive Modeling

Computational chemistry provides powerful tools for accelerating the discovery and development process. For this compound, these methods can be used to predict biological activity, understand reaction mechanisms, and guide the design of new derivatives.

Molecular Docking: This technique can be used to predict the binding affinity and orientation of this compound within the active site of potential biological targets, such as the enzymes and receptors mentioned in Section 7.1. Molecular docking has already been successfully used to rationalize the activity of benzamide derivatives as enzyme inhibitors. mdpi.comresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Developing a QSAR model for benzamide derivatives could enable the prediction of the activity of novel analogues of this compound before their synthesis, saving time and resources. These models are a key part of modern integrated testing strategies for chemical safety assessment. rivm.nl

Density Functional Theory (DFT): DFT calculations are invaluable for studying reaction mechanisms. For instance, they have been employed to elucidate the mechanistic pathways of Co(III)-catalyzed C-H amidation reactions. shu.ac.uk Applying DFT could help optimize novel synthetic routes to this compound for higher efficiency and selectivity.

Exploration of Multifunctional Benzamide Derivatives for Diverse Applications

A prominent trend in modern medicinal chemistry is the design of single molecules that can interact with multiple biological targets, often leading to synergistic effects or a more desirable therapeutic profile. The benzamide scaffold is an excellent platform for developing such multifunctional agents. mdpi.com

Future research could focus on designing and synthesizing hybrid molecules based on the this compound structure. This strategy involves merging its core structure with other known pharmacophores to create novel compounds with dual or multiple activities.

Examples of successful multifunctional benzamide derivatives include:

Dual-target Alzheimer's Disease Agents: Compounds that inhibit both AChE and BACE1, or combine MAO-B inhibition with iron chelation, have been developed from benzamide scaffolds. mdpi.comnih.gov

Anticancer Hybrids: Researchers have created benzamide derivatives that dually inhibit COX-2 and Topo I, targeting both inflammation and tumor progression. acs.org

Glioblastoma Therapeutics: Combining a MAO-A inhibitor pharmacophore with an HSP90 inhibitor pharmacophore through an amide linker has yielded promising results. nih.gov

By applying these principles, novel derivatives of this compound could be designed. For example, one could envision a hybrid molecule that combines the structural features of this compound with a known antioxidant or neuroprotective moiety to create a multifunctional agent for neurodegenerative diseases.

Table 3: Compound Names Mentioned

Compound Name
This compound
4-chloroaniline

Q & A

What are the optimal synthetic routes for 3-Chloro-N-isopropylbenzamide, and how can reaction conditions be validated?

Answer:
The synthesis of this compound can be adapted from methods used for structurally related benzamide derivatives. For example, analogous compounds are synthesized via condensation reactions between substituted benzaldehydes and isopropylamine under reflux conditions in ethanol or methanol (60–80°C, 6–8 hours) . Key validation steps include:

  • Purity assessment : HPLC analysis (e.g., retention times 7.6–12.6 minutes) to confirm product homogeneity .
  • Structural confirmation : IR spectroscopy (amide C=O stretch ~1650–1680 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.2–8.0 ppm, isopropyl CH₃ at δ 1.2–1.4 ppm) .
  • Crystallographic validation : Single-crystal X-ray diffraction (monoclinic system, space group P2₁/c) to resolve bond lengths and angles .

How can spectroscopic and crystallographic data resolve ambiguities in structural characterization?

Answer:
Discrepancies in structural assignments (e.g., isomerism or substituent positioning) can be resolved by:

  • Comparative IR/NMR analysis : For example, chloro-substituents in the meta position (3-Chloro) vs. para (4-Chloro) yield distinct splitting patterns in aromatic proton NMR signals .
  • X-ray crystallography : Crystal packing analysis (e.g., dihedral angles between benzene and amide planes) provides unambiguous confirmation of molecular geometry. For instance, 3-Chloro-N-phenylbenzamide exhibits a planar amide linkage with a 5.37 Å b-axis unit cell dimension .

What methodologies are recommended for assessing the compound’s stability under varying experimental conditions?

Answer:
Stability studies should focus on:

  • Thermal stability : Differential scanning calorimetry (DSC) to determine melting points (expected range: 215–222°C based on analogs) and decomposition thresholds .
  • Hydrolytic stability : Incubation in buffered solutions (pH 2–12) followed by HPLC monitoring to detect degradation products (e.g., hydrolysis of the amide bond to yield 3-chlorobenzoic acid) .
  • Photostability : UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) to identify photodegradation pathways .

How can researchers address contradictions in reported biological activities of this compound analogs?

Answer:
Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) may arise from:

  • Purity variations : Impurities (e.g., unreacted starting materials) can skew assays. Validate purity via HPLC (>95%) and mass spectrometry (HR-MS molecular ion matching) .
  • Experimental design : Differences in bacterial strains (Gram-positive vs. Gram-negative) or culture conditions (aerobic vs. anaerobic) significantly impact results. Standardize protocols using CLSI guidelines .
  • Structural analogs : Subtle substituent changes (e.g., 4-fluoro vs. 3-chloro) alter target binding. Compare IC₅₀ values against enzymes like PPTase, which are critical for bacterial proliferation .

What advanced strategies are employed to study structure-activity relationships (SAR) for this compound?

Answer:
SAR studies require:

  • Crystallographic mapping : Correlate antibacterial activity with molecular features (e.g., chloro-substituent position and amide conformation) using analogs like 3-Chloro-N-(3-chlorophenyl)benzamide (space group P2₁/c, R factor 0.047) .
  • Computational modeling : Density Functional Theory (DFT) to calculate electrostatic potential surfaces and predict binding affinities to targets like bacterial PPTase .
  • Bioisosteric replacement : Substitute the isopropyl group with cyclopropyl or trifluoromethyl groups to modulate lipophilicity and membrane permeability .

What are the key considerations for designing dose-response experiments in antimicrobial studies?

Answer:
Critical factors include:

  • Concentration range : Test logarithmic dilutions (0.1–100 µg/mL) to determine minimum inhibitory concentrations (MICs) .
  • Control compounds : Use reference antibiotics (e.g., ciprofloxacin) to validate assay sensitivity .
  • Mechanistic assays : Couple MIC data with enzymatic inhibition studies (e.g., PPTase activity via NADH consumption assays) to confirm target engagement .

How can researchers mitigate batch-to-batch variability in synthetic yields?

Answer:
Optimize reproducibility by:

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance condensation reaction efficiency .
  • Purification protocols : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate high-purity product .
  • Scale-up validation : Perform DoE (Design of Experiments) to identify critical parameters (e.g., temperature, solvent volume) impacting yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.